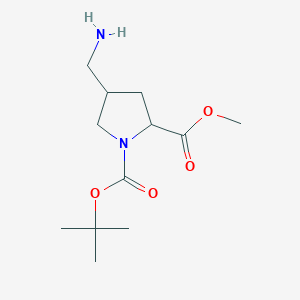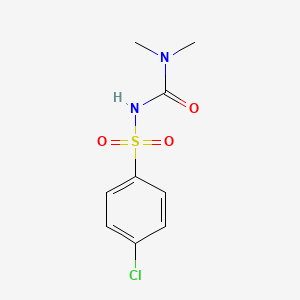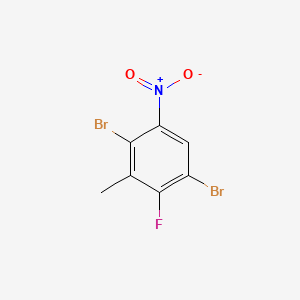
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2. It is a derivative of benzene, characterized by the presence of bromine, fluorine, methyl, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2-fluoro-3-methyl-5-nitrobenzene, followed by further bromination to achieve the desired product. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The final product is often purified through recrystallization or column chromatography to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Bromination: Bromine (Br2), iron (Fe) or aluminum bromide (AlBr3) as catalysts.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,4-Dibromo-2-fluoro-3-methyl-5-aminobenzene.
Oxidation: 1,4-Dibromo-2-fluoro-3-carboxy-5-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene has several applications in scientific research:
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents and drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1,4-dibromo-2-fluoro-3-methyl-5-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methyl) influences the reactivity and orientation of the substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but lacks the methyl group.
1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but different substitution pattern on the benzene ring.
Uniqueness
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the nitro and methyl groups, makes it a versatile intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C7H4Br2FNO2 |
|---|---|
Molekulargewicht |
312.92 g/mol |
IUPAC-Name |
1,4-dibromo-2-fluoro-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c1-3-6(9)5(11(12)13)2-4(8)7(3)10/h2H,1H3 |
InChI-Schlüssel |
RXJKMTDHGLWWKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


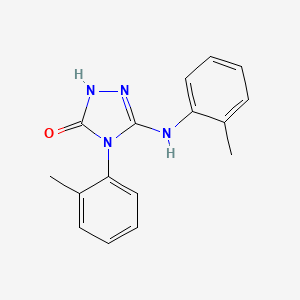
![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)
![1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide](/img/structure/B14002715.png)
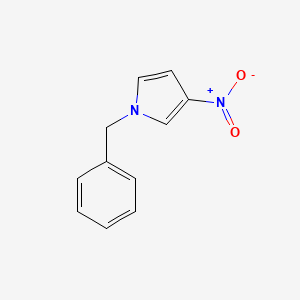


![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14002736.png)
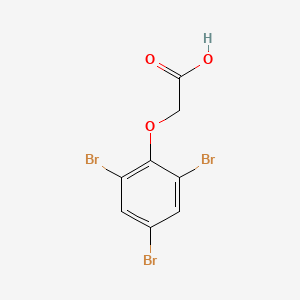
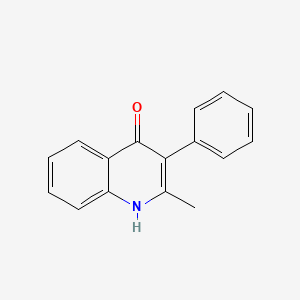
![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)
